6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
“6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the molecular formula C10H12FN . It has a molecular weight of 165.21 . It is a liquid and its color ranges from pale-yellow to yellow-brown .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H12FN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-3,6-7,12H,4-5H2,1H3
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Physical and Chemical Properties Analysis
“this compound” has a melting point of 31-33°C and a predicted boiling point of 254.6±29.0 °C . It has a density of 1.0416 (estimate) . It is slightly soluble in chloroform and methanol .
Scientific Research Applications
Enantioselective Synthesis
- 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline has been studied for its enantioselective synthesis. One study describes the resolution of this compound in different solvents by tartaric acid derivatives. The process demonstrated strong reaction kinetics and solvent dependence, suggesting potential for economical resolution processes in industrial applications (Bálint et al., 2002). Another research elaborates on the effective enrichment of this compound's enantiomeric mixture through recrystallization, highlighting its significance in chemical synthesis (Bálint et al., 2000).
Supercritical Fluid Extraction
- The compound's enantiomers have been separated using supercritical fluid extraction with carbon dioxide, showing its versatility in modern separation techniques. This method involved forming diastereoisomeric salts and further purification through supercritical fluid extraction (Kmecz et al., 2001).
Antitubercular Properties
- Research on the reaction of this compound with other compounds has led to the synthesis of structures with potential antitubercular properties. This emphasizes its role in developing new medicinal compounds (Ukrainets et al., 2006).
Catalysis in Asymmetric Hydrogenation
- Studies have explored its use in asymmetric hydrogenation processes, which are crucial in the synthesis of biologically active compounds. This includes its application in the gram-scale synthesis of certain tetrahydroquinolines and as a key intermediate in antibacterial agents (Wang et al., 2011).
Ocular Hypotensive Action
- Research into novel tetrahydroquinoline analogs has investigated their ocular hypotensive action. This includes studying the physicochemical properties and pharmacological activities of various molecular entities based on the this compound structure (Pamulapati & Schoenwald, 2011).
Kinetic Resolution Studies
- The compound has been part of studies focusing on the acylative kinetic resolution of its racemic form, comparing its efficiency with non-fluorinated analogues. This research aids in understanding the influence of fluorine atoms on stereoselectivity in chemical reactions (Gruzdev et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
6-fluoro-1-methyl-3,4-dihydro-2H-quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPRJUTFQIOBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666603 | |
Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388078-35-1 | |
Record name | 6-Fluoro-1,2,3,4-tetrahydro-1-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=388078-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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